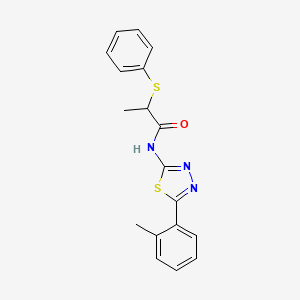
2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide" is a heterocyclic compound that likely exhibits biological activity due to the presence of a thiadiazole ring, which is a common feature in various pharmacologically active compounds. The thiadiazole ring is known for its involvement in drugs with diuretic, antibacterial, and antifungal properties, as well as glucocorticoid receptor modulators .
Synthesis Analysis
The synthesis of related thiadiazole compounds typically involves the conversion of carboxylic acid hydrazides to dithio-carbazates, which upon cyclization yield substituted thiadiazoles . In the context of glucocorticoid receptor modulators, a core structure of 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide is described, suggesting a similar synthetic route could be applicable for the compound . Additionally, the synthesis of related compounds with antibacterial and antifungal properties involves condensation reactions, indicating that such methods might also be relevant for the synthesis of "2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide" .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can engage in hydrogen bonding and other non-covalent interactions due to its heteroatoms . The phenylthio moiety likely contributes to the lipophilicity of the molecule, which can affect its biological activity and interaction with biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including cyclization and condensation, to form more complex bicyclic systems or to introduce additional substituents that can modulate their biological activity . The presence of a phenylthio group suggests that the compound may also participate in reactions typical of thiols, such as nucleophilic substitution.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)propanamide" are not detailed in the provided papers, related compounds exhibit properties that are significant for their biological activity. These properties include solubility, melting point, and the ability to form crystals, which are important for drug formulation . The presence of a thiadiazole ring and a phenylthio group suggests that the compound may have moderate to high lipophilicity, which can influence its absorption and distribution in biological systems.
properties
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS2/c1-12-8-6-7-11-15(12)17-20-21-18(24-17)19-16(22)13(2)23-14-9-4-3-5-10-14/h3-11,13H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPBQDZJJXQMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)
![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3004835.png)
![2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004837.png)
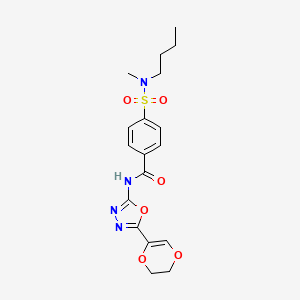
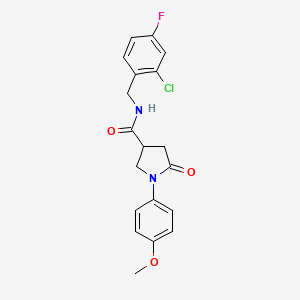
![N-[1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]prop-2-enamide](/img/structure/B3004842.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3004843.png)
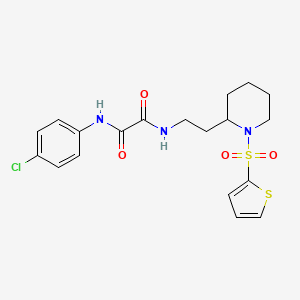
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/no-structure.png)
![[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3004848.png)
![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)

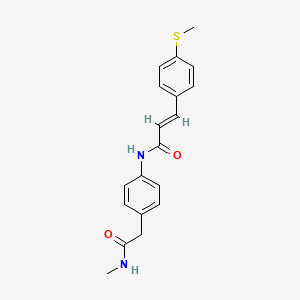
![6-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3004857.png)